![molecular formula C20H18N2O2 B2997581 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene CAS No. 637754-46-2](/img/structure/B2997581.png)
1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzimidazole, a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs have shown promising applications in biological and clinical studies .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
Benzimidazole is formed by the fusion of benzene and imidazole moiety . It contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazole is a white solid that appears in the form of tabular crystals . It has a melting point of 170 to 172 °C . The acidity (pKa) for benzimidazole is 12.8 and 5.6 for the conjugate acid .Wissenschaftliche Forschungsanwendungen
Photochemistry of Benzimidazole Derivatives
Research has delved into the photodegradation of 2-(2-Furyl)-benzimidazole (Fuberidazole), revealing significant insights into its degradation products and kinetics. This study, employing advanced spectroscopy techniques, underscores the compound's photochemical behavior, providing a foundation for understanding the stability and reactivity of similar benzimidazole derivatives under light exposure (Melo et al., 1992).
Synthesis and Tautomerism
The synthesis of benzimidazoles with furyl and thienyl substituents has been explored, highlighting the influence of these substituents on tautomerism. This research contributes to the chemical knowledge necessary for designing benzimidazole-based molecules with desired properties (Lee, Jeoung, & Lee, 1996).
Corrosion Inhibition
A theoretical study on benzimidazole and its derivatives, including their potential as corrosion inhibitors, aligns with the need for materials that can protect against corrosion. This research uses Density Functional Theory to understand the molecular properties relevant to their efficacy as inhibitors, providing valuable insights for industrial applications (Obot & Obi-Egbedi, 2010).
Supramolecular Assembly
The self-assembly of cobalt(II) and copper(II) complexes with benzimidazole derivatives into novel helical supramolecular architectures showcases the potential of these compounds in creating structured materials. This research emphasizes the role of π-π interactions in stabilizing these assemblies, opening avenues for material science applications (Sun et al., 2002).
Environmental Degradation
The isolation and characterization of a carbendazim-degrading bacterium illustrate the environmental relevance of studying benzimidazole derivatives. This research provides a biological approach to mitigating the environmental impact of widely used fungicides, highlighting the intersection of chemistry and environmental science (Zhang et al., 2013).
Wirkmechanismus
Target of Action
The compound “1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene” is a derivative of benzimidazole . Benzimidazoles are known to have a wide range of biological activities, including anticancer . The primary targets of benzimidazoles in anticancer activity are often various types of kinases . .
Mode of Action
The mode of action of benzimidazoles in anticancer activity is often through the inhibition of these kinase targets . By inhibiting these kinases, benzimidazoles can disrupt the signaling pathways that promote cancer cell growth and survival
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways depending on their specific targets . For example, if the target is a kinase involved in cell growth and survival, the inhibition of this kinase by the benzimidazole could disrupt these pathways, leading to cell death . The specific pathways affected by “1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene” would depend on its specific targets.
Pharmacokinetics
The pharmacokinetic properties of benzimidazoles can vary widely depending on their specific structure . These properties, which include absorption, distribution, metabolism, and excretion (ADME), can significantly impact the bioavailability of the compound . .
Result of Action
The result of the action of benzimidazoles in anticancer activity is often the death of cancer cells . This is achieved through the disruption of signaling pathways that promote cancer cell growth and survival . The specific results of the action of “1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene” would depend on its specific targets and mode of action.
Action Environment
The action of benzimidazoles can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the presence of specific enzymes . These factors can influence the stability, efficacy, and action of the benzimidazole
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-7-2-5-10-18(15)24-14-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-13-23-19/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOSFKGJIDHLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)

![3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2997503.png)
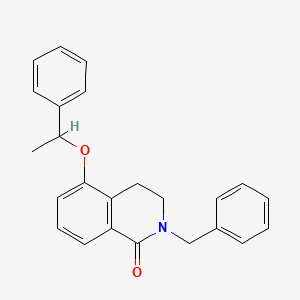
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2997509.png)
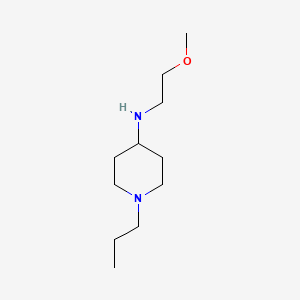
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2997511.png)
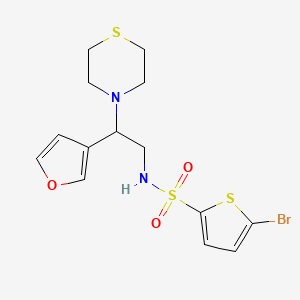
![2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine](/img/structure/B2997513.png)

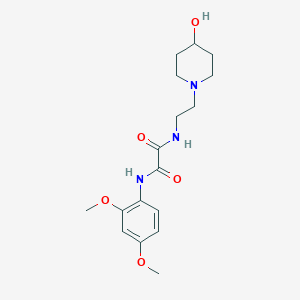
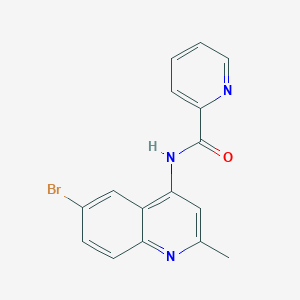

![1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2997521.png)